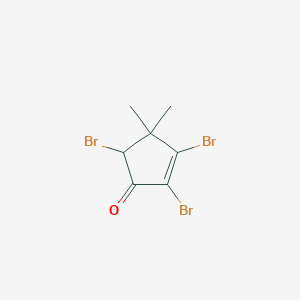
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one
Descripción general
Descripción
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one is a brominated cyclopentenone derivative This compound is characterized by its three bromine atoms and a dimethyl group attached to a cyclopentenone ring
Métodos De Preparación
The synthesis of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one typically involves the bromination of 4,4-dimethylcyclopent-2-en-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Análisis De Reacciones Químicas
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Aplicaciones Científicas De Investigación
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as flame retardants.
Mecanismo De Acción
The mechanism of action of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the inhibition of enzymes or modification of protein structures, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one can be compared with other brominated cyclopentenones, such as:
- 2,3-Dibromo-4,4-dimethylcyclopent-2-en-1-one
- 2,3,5-Tribromo-4-methylcyclopent-2-en-1-one
- 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-ol
These compounds share similar structural features but differ in the number and position of bromine atoms or additional functional groups. The unique combination of three bromine atoms and a dimethyl group in this compound gives it distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br3O/c1-7(2)5(9)3(8)4(11)6(7)10/h6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWPVPCUGJNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)C(=C1Br)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380357 | |
| Record name | 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23078-55-9 | |
| Record name | 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















